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molecular formula C5H3F9O B062403 Methoxyperfluorobutane CAS No. 163702-07-6

Methoxyperfluorobutane

Cat. No. B062403
M. Wt: 250.06 g/mol
InChI Key: OKIYQFLILPKULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06608019B1

Procedure details

A 500 ml, 3-necked round bottom flask equipped with an overhead stirrer, an addition funnel, and a condenser was charged with anhydrous cesium fluoride (27.4 g, 0.18 mole), anhydrous diethylene glycol dimethyl ether (258 g, hereinafter diglyme), and dimethyl sulfate (22.7 g, 0.18 mole). Perfluorocyclohexanone (50 g, 0.18 mole) was then added dropwise to the resulting stirred mixture, and stirring was continued for 18 hours after the addition. Water (approximately 200 ml) was added to the resulting mixture, and the lower fluorochemical phase of the mixture was separated from the upper phase and washed once with saturated aqueous sodium chloride solution. Since the fluorochemical phase still contained about 12% diglyme, water was added to it, and the resulting product was azeotropically distilled to yield 32.8 g of c-C6F11OCH3 (b.p.=100° C.), which was free of diglyme. The product identity was confirmed by IR, GCMS, and 1H and 19F NMR.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
258 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F-:1].[Cs+].S([O:8][CH3:9])(OC)(=O)=O.FC1(F)[C:16]([F:18])([F:17])[C:15]([F:20])([F:19])[C:14]([F:22])([F:21])[C:13]([F:24])([F:23])C1=O>COCCOCCOC.O>[C:16]([O:8][CH3:9])([C:15]([C:14]([C:13]([F:23])([F:24])[F:1])([F:21])[F:22])([F:19])[F:20])([F:17])[F:18] |f:0.1|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
22.7 g
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
258 g
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
FC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)=O)F
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOCCOC
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 ml, 3-necked round bottom flask equipped with an overhead stirrer, an addition funnel, and a condenser
STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
the lower fluorochemical phase of the mixture was separated from the upper phase
WASH
Type
WASH
Details
washed once with saturated aqueous sodium chloride solution
ADDITION
Type
ADDITION
Details
Since the fluorochemical phase still contained about 12% diglyme, water was added to it
DISTILLATION
Type
DISTILLATION
Details
the resulting product was azeotropically distilled
CUSTOM
Type
CUSTOM
Details
to yield 32.8 g of c-C6F11OCH3 (b.p.=100° C.), which

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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